molecular formula C22H28N2O7S B1193212 NF-kappaB inhibitor-2

NF-kappaB inhibitor-2

货号: B1193212
分子量: 464.533
InChI 键: OKEYLXGAJZVHLC-RVNGWTIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"NF-kappaB inhibitor-2" refers to a class of synthetic chroman-2-carboxylic acid derivatives designed to inhibit NF-kappaB signaling, a critical pathway in inflammation, immunity, and cancer. Among these, compound 2s (identified in ) is the most potent derivative, featuring a 4-chloro (4-Cl) substituent on the phenylamide ring. This compound exhibits an IC50 of 18.2 µM in inhibiting NF-kappaB activation, outperforming the reference compound KL-1156 (IC50: 43.9 µM) . Structurally, the chroman core fused with a substituted phenylamide moiety is essential for activity, with electron-withdrawing groups like -Cl enhancing inhibitory potency. Compound 2s primarily targets the NF-kappaB pathway by interfering with IKK (IkappaB kinase) activity, thereby preventing IkappaB phosphorylation and subsequent NF-kappaB nuclear translocation .

属性

分子式

C22H28N2O7S

分子量

464.533

IUPAC 名称

(R)-1-((Adamantan-2-yl)amino)-1-oxobutan-2-yl 4-(methylsulfonyl)-3-nitrobenzoate

InChI

InChI=1S/C22H28N2O7S/c1-3-18(21(25)23-20-15-7-12-6-13(9-15)10-16(20)8-12)31-22(26)14-4-5-19(32(2,29)30)17(11-14)24(27)28/h4-5,11-13,15-16,18,20H,3,6-10H2,1-2H3,(H,23,25)/t12?,13?,15?,16?,18-,20?/m1/s1

InChI 键

OKEYLXGAJZVHLC-RVNGWTIRSA-N

SMILES

O=C(O[C@H](CC)C(NC1C2CC3CC(C2)CC1C3)=O)C4=CC=C(S(=O)(C)=O)C([N+]([O-])=O)=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

NF-kappaB inhibitor-2;  NF kappaB inhibitor 2; 

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key NF-kappaB inhibitors, their structural classes, mechanisms, and activities:

Compound Structural Class Mechanism of Action IC50/Activity Range Key Features References
Compound 2s Chroman-2-carboxylic acid derivative Inhibits IKK-mediated IkappaB phosphorylation 18.2 µM 4-Cl substituent enhances potency
KL-1156 Chroman-2-carboxylic acid derivative IKK inhibition 43.9 µM Parent compound; less active than 2s
Pyrimidine-81 Trifluoromethylpyrimidine Dual NF-kappaB/AP-1 inhibition Comparable to 2s (exact IC50 not reported) Improved Caco-2 permeability
Embelin Benzoquinone (natural product) Blocks XIAP, inhibits IKK activity Not reported Broad-spectrum; downregulates Bcl-xL
Piperine Alkaloid (black pepper extract) Inhibits NF-kappaB nuclear translocation Active at 2.5–10 µg/mL Multi-target; suppresses cytokines
Panepoxydone Epoxycyclohexenone Targets IKK complex Not reported Used in affinity reagent design

Mechanistic Differences

  • Compound 2s vs. KL-1156: The 4-Cl substituent in 2s increases steric and electronic interactions with IKK, improving binding affinity compared to KL-1156’s -NO2 group .
  • Pyrimidine-81 : Unlike chroman derivatives, this compound inhibits both NF-kappaB and AP-1 pathways, broadening its anti-inflammatory scope. Its trifluoromethyl groups enhance metabolic stability .
  • Embelin : Acts upstream by binding to XIAP (X-linked inhibitor of apoptosis), indirectly suppressing IKK and NF-kappaB. This mechanism also reduces antiapoptotic proteins like Bcl-xL .
  • Piperine : A natural inhibitor that blocks NF-kappaB nuclear translocation and downstream cytokines (e.g., TNF-α, IL-6), offering multi-pathway suppression but lower specificity .

Pharmacokinetic and Selectivity Profiles

  • Permeability : Pyrimidine-81 demonstrates superior Caco-2 permeability compared to chroman derivatives, suggesting better oral bioavailability .
  • Specificity: Compound 2s and KL-1156 are more selective for the canonical NF-kappaB pathway, while panepoxydone and embelin exhibit off-target effects (e.g., mitochondrial ATP/ADP modulation) .

Clinical and Preclinical Relevance

  • Chroman Derivatives : Compound 2s is a lead candidate for inflammatory diseases due to its potency, though its pharmacokinetics require optimization .
  • Embelin : In preclinical models, it suppresses tumor metastasis by downregulating MMPs and VEGF but faces challenges in solubility .

常见问题

Q. What is the molecular mechanism by which NF-kappaB inhibitor-2 (e.g., benzoxathiole compounds) suppresses NF-kappaB activation?

this compound acts as an IKK-2 (IKKβ) inhibitor, blocking phosphorylation of the inhibitory protein IκBα. This prevents IκBα degradation, retaining NF-kappaB dimers in the cytoplasm and inhibiting their nuclear translocation and transcriptional activity . Methodologically, validate inhibition via Western blot (IκBα stabilization) or electrophoretic mobility shift assays (EMSA) to assess NF-kappaB-DNA binding .

Q. What are the optimal solubility and storage conditions for synthetic NF-kappaB inhibitors like benzoxathiole compounds in experimental settings?

Benzoxathiole-based inhibitors (e.g., ab145954) are soluble in DMSO or ethanol (>95% purity) and stable as solids. For in vitro use, dissolve in DMSO at 10–20 mM stock concentrations, with working concentrations typically ≤10 µM to avoid solvent toxicity. Include vehicle controls in assays .

Q. How can researchers confirm NF-kappaB inhibition in cellular models?

Key methods include:

  • Western blotting for phospho-IκBα (Ser32/36) degradation and p65/RelA nuclear translocation.
  • Luciferase reporter assays using NF-kappaB-responsive promoters.
  • qPCR of NF-kappaB target genes (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How can contradictory findings on NF-kappaB inhibitor efficacy in cancer models be resolved (e.g., pro-survival vs. pro-apoptotic effects)?

Context-dependent outcomes may arise from tissue-specific signaling crosstalk (e.g., PI3K/Akt in prostate cancer vs. ErbB in lung cancer ). Design experiments to:

  • Profile baseline NF-kappaB activity (e.g., nuclear p65 localization).
  • Combine inhibitors with pathway-specific agonists/antagonists (e.g., Akt inhibitors) to isolate mechanisms.
  • Use isoform-specific IKK inhibitors to dissect contributions of IKKα vs. IKKβ .

Q. What strategies enhance the specificity of NF-kappaB inhibitors to reduce off-target effects in vivo?

  • Nanoparticle-based delivery to target tumor microenvironments, minimizing systemic immune suppression .
  • Prodrug designs activated by tumor-specific enzymes (e.g., MMPs).
  • Dual inhibitors targeting NF-kappaB and parallel pathways (e.g., MAPK) to lower effective doses .

Q. How does NF-kappaB inhibition synergize with chemotherapeutics (e.g., paclitaxel) or radiotherapy?

NF-kappaB inhibition sensitizes cancer cells by:

  • Blocking anti-apoptotic genes (e.g., Bcl-2, survivin).
  • Attenuating DNA repair mechanisms (e.g., via COX-2 suppression).
  • Example: Curcumin enhances paclitaxel efficacy in breast cancer by suppressing NF-kappaB-driven metastasis . Validate synergies using Chou-Talalay combination index assays .

Q. What in vivo models are appropriate for studying this compound in pulmonary arterial hypertension (PAH)?

The monocrotaline (MCT)-induced PAH rat model is widely used. Administer inhibitors (e.g., IMD-0354) post-MCT injection to assess right ventricular pressure, PASMC proliferation (Ki-67 staining), and apoptosis (TUNEL assay). Transcriptional profiling of FGF2, MCP-1, and PAI-1 can confirm pathway modulation .

Q. How can researchers distinguish NF-kappaB-dependent apoptosis from necrosis in treated cells?

  • Annexin V/PI staining with flow cytometry to quantify early apoptosis (Annexin V+/PI-) vs. necrosis (Annexin V-/PI+).
  • Caspase-3/7 activity assays (e.g., fluorogenic substrates).
  • Metabolic profiling (e.g., ATP levels via luminescence) to rule out energy collapse-linked necrosis .

Methodological Challenges

Q. What controls are critical when assessing this compound in immune cell cultures?

  • Include IKK-isoform-specific inhibitors (e.g., IKK-α vs. IKK-β) to confirm target engagement.
  • Monitor cytokine secretion (e.g., IL-1β, TNF-α via ELISA) to evaluate unintended immune suppression.
  • Use NF-kappaB reporter mice (e.g., luciferase-transgenic) for ex vivo validation .

Q. How can temporal dynamics of NF-kappaB inhibition (acute vs. chronic) be modeled in vitro?

  • Pulsed treatment : Short-term exposure (e.g., 2–6 hr) to mimic acute inhibition.
  • Stable knockdown : CRISPR/Cas9-mediated IKK2 knockout for chronic studies.
  • Live-cell imaging with fluorescent NF-kappaB reporters (e.g., p65-GFP) to track oscillations .

Data Interpretation

Q. How should researchers address paradoxical NF-kappaB activation observed in some inhibitor-treated models?

Compensatory feedback (e.g., Erk1/2 reactivation in PAH ) or off-target kinase activation (e.g., JNK) may underlie contradictions. Use:

  • Kinase activity profiling (e.g., phospho-kinase arrays).
  • RNA-seq to identify non-canonical NF-kappaB targets.
  • Isoform-specific inhibitors to dissect RelA vs. c-Rel contributions .

Q. What biomarkers predict therapeutic response to this compound in preclinical cancer models?

  • Baseline NF-kappaB activity : High nuclear p65 correlates with better response .
  • Tumor mutational status : TP53 wild-type tumors may respond better due to intact apoptosis pathways.
  • Inflammatory cytokines : Elevated IL-6 or TNF-α suggests pathway dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NF-kappaB inhibitor-2
Reactant of Route 2
Reactant of Route 2
NF-kappaB inhibitor-2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。